3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Overview
Description
The compound “3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol” is a heterocyclic compound. Heterocyclic compounds provide scaffolds on which pharmacophores can arrange to yield potent and selective drugs1. Benzofuran nucleus may be combined with nitrogen heterocycles in different ways2.
Synthesis Analysis
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting corrosion, particularly for mild steel in sulfuric acid environments. These compounds exhibit their protective capabilities through physicochemical interactions, forming a protective layer on the metal surface. Such properties are crucial for extending the life of metal components in industrial applications, emphasizing the potential of 1,3,4-oxadiazole derivatives as corrosion inhibitors (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial Activity
The synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives have revealed significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, showing promising results as potential antimicrobial agents. The structural modifications in these derivatives play a crucial role in their efficacy, offering insights into designing new antimicrobial compounds (G. Naganagowda, A. Petsom, 2011).
Antiproliferative Potential
Certain derivatives of 1,3,4-oxadiazole have shown antiproliferative potential against cancer cells, highlighting their application in cancer research. Through synthesis and testing, compounds have demonstrated inhibition effects on various cancer cell lines, suggesting their potential as cancer therapeutic agents. This area of research opens up possibilities for developing new anticancer drugs (S. Santoshkumar et al., 2016).
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNUDJVWRMJHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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